![molecular formula C35H68O5 B3025886 hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester CAS No. 1872379-48-0](/img/structure/B3025886.png)
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Descripción general
Descripción
Hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, also known as Palmitic Acid-d9, is a variant of palmitic acid where nine of the hydrogen atoms are replaced by deuterium . It is widely used in food, cosmetics, medicine, biology, and other fields .
Molecular Structure Analysis
The molecular formula of Hexadecanoic-13,13,14,14,15,15,16,16,16-D9 acid is C16H23D9O2 . The structure is similar to that of palmitic acid, but with nine of the hydrogen atoms replaced by deuterium .Aplicaciones Científicas De Investigación
Lipid Metabolism and Biochemistry
Overview: Hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid plays a crucial role in lipid metabolism and biochemistry. As a saturated fatty acid, it is a major component of cell membranes, serving as a structural building block. Let’s explore its applications in more detail:
A. Membrane Composition:Overview: The deuterium-labeled form of hexadecanoic acid provides a powerful tool for metabolic studies. Researchers use it to trace metabolic pathways, study lipid turnover, and investigate lipid-related diseases.
A. Stable Isotope Tracers:Overview: In plant biology, hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid has specific applications related to gene expression and stress responses.
A. Gene Expression:- Gene Regulation : Researchers have used hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid to induce the expression of specific genes in plants. For example, it induces the expression of two GRP genes (AtGRP5 and AtGRP23) in Arabidopsis thaliana .
Propiedades
IUPAC Name |
[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1/i1D3,3D2,5D2,7D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-VYTNNFGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)
![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
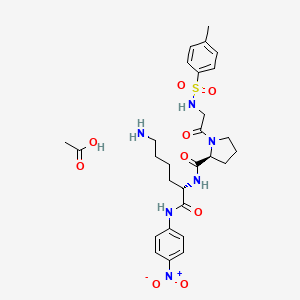
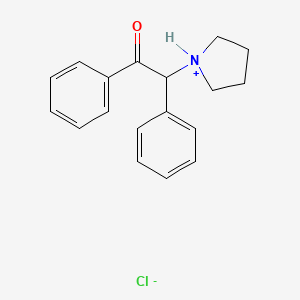
![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)
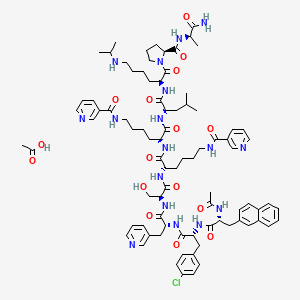

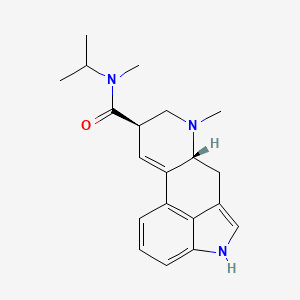

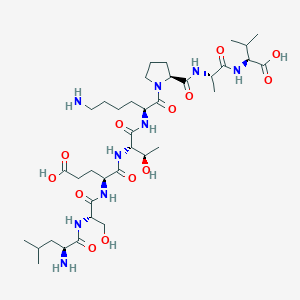
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)